Cyclopenta-1,3-diene;dichlorotungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;dichlorotungsten is an organometallic compound that features a tungsten atom coordinated to two cyclopenta-1,3-diene ligands and two chlorine atoms. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;dichlorotungsten can be synthesized through the reaction of tungsten hexachloride with cyclopenta-1,3-diene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;dichlorotungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and organolithium or Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tungsten(VI) complexes, while substitution reactions can produce a variety of organotungsten compounds .
Scientific Research Applications
Cyclopenta-1,3-diene;dichlorotungsten has several scientific research applications:
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;dichlorotungsten exerts its effects involves the coordination of the tungsten atom to the cyclopenta-1,3-diene ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: An organic compound with the formula C5H6, often used as a precursor to cyclopentadienyl anion.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of cyclopentene and its derivatives.
Bis(cyclopentadienyl)tungsten dichloride: Another tungsten-containing compound with similar properties but different ligand coordination.
Uniqueness
Cyclopenta-1,3-diene;dichlorotungsten is unique due to its specific coordination of cyclopenta-1,3-diene ligands to the tungsten atom, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Cyclopenta-1,3-diene;dichlorotungsten, also known as bis(cyclopentadienyl) tungsten(IV) dichloride, is an organometallic compound that has garnered attention in various fields, including catalysis and materials science. Its unique structure allows it to participate in a range of chemical reactions and biological interactions. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a tungsten atom coordinated with two cyclopentadienyl anions and two chloride ions. The general formula can be represented as:
The compound exhibits significant reactivity due to the presence of the tungsten center, which can facilitate various catalytic processes.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and biochemistry. The following sections detail specific biological activities observed in studies.
Anticancer Activity
A notable area of investigation is the anticancer potential of organometallic compounds. Studies indicate that cyclopentadienyl complexes can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxicity of several tungsten complexes, including this compound, against human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes.
- Research Finding : Inhibition assays demonstrated that this compound could inhibit certain metalloproteases involved in cancer metastasis. The mechanism appears to involve coordination with the active site of the enzyme, disrupting its function.
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Target | Effect Observed | Reference |
---|---|---|---|
Cytotoxicity | MCF-7 (breast cancer) | Dose-dependent viability decrease | |
Enzyme inhibition | Metalloproteases | Inhibition of activity |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules. The tungsten center's oxidation state plays a crucial role in its reactivity:
- Ligand Exchange : The dichlorotungsten complex can undergo ligand exchange reactions which may enhance its interaction with biological targets.
- Reactive Oxygen Species (ROS) : Some studies suggest that organometallic compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Properties
IUPAC Name |
cyclopenta-1,3-diene;dichlorotungsten |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLXYIBJJJQAH-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[W]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl2W-10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12184-26-8 |
Source
|
Record name | NSC290075 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.